molecular formula C28H37ClO7 B021804 Icometasone enbutate CAS No. 103466-73-5

Icometasone enbutate

货号: B021804
CAS 编号: 103466-73-5
分子量: 521.0 g/mol
InChI 键: OVTRPNSKIPQZEC-NJLPOHDGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

依克美他松丁酸酯是一种合成的糖皮质激素类皮质类固醇。它以其强大的抗炎和免疫抑制特性而闻名。 尽管具有广阔的药理学前景,但依克美他松丁酸酯从未上市 .

准备方法

合成路线和反应条件: 依克美他松丁酸酯的合成涉及多个步骤,从合适的甾体前体开始。关键步骤包括氯化、羟基化和酯化反应。反应条件通常涉及使用特定试剂和催化剂以实现所需的转化。

工业生产方法: 依克美他松丁酸酯的工业生产可能遵循类似的合成路线,但规模更大。这将涉及优化反应条件以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。

反应类型:

    氧化: 依克美他松丁酸酯可以进行氧化反应,特别是在羟基上。

    还原: 还原反应可以在分子中存在的羰基上发生。

    取代: 卤素取代反应可以在结构中的氯原子上进行。

常用试剂和条件:

    氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

    还原: 使用锂铝氢化物和硼氢化钠等还原剂。

    取代: 卤化反应通常使用亚硫酰氯或五氯化磷等试剂。

主要形成的产物: 从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生酮或羧酸,而还原可能产生醇。

科学研究应用

    化学: 用作研究类固醇化学和反应的模型化合物。

    生物学: 研究其对细胞过程和炎症的影响。

    医学: 探索其在治疗炎症性和自身免疫性疾病中的潜在用途。

    工业: 在开发新的药物和治疗剂方面的潜在应用

作用机制

依克美他松丁酸酯通过与细胞质中的糖皮质激素受体结合发挥作用。这种结合导致抗炎基因的激活和促炎基因的抑制。 分子靶标包括参与炎症反应的各种细胞因子和酶 .

类似化合物:

    莫米松: 另一种具有类似抗炎特性的合成糖皮质激素。

    倍他米松: 以其强大的抗炎和免疫抑制作用而闻名。

    地塞米松: 因其强大的抗炎作用而被广泛应用于医学领域。

独特性: 依克美他松丁酸酯由于其特定的化学结构而独一无二,其中包括一个氯原子和多个羟基。 这种结构使其具有独特的药理学特征和潜在的治疗应用 .

相似化合物的比较

    Mometasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.

    Betamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

    Dexamethasone: Widely used in medicine for its strong anti-inflammatory action.

Uniqueness: Icometasone enbutate is unique due to its specific chemical structure, which includes a chlorine atom and multiple hydroxyl groups. This structure contributes to its distinct pharmacological profile and potential therapeutic applications .

生物活性

Icometasone enbutate is a synthetic corticosteroid primarily used in dermatological formulations for its anti-inflammatory and immunosuppressive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various conditions, and relevant case studies.

This compound exerts its effects by binding to glucocorticoid receptors in target tissues, leading to the modulation of gene expression. This interaction results in several biological activities:

  • Anti-inflammatory Effects : Icometasone inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation at the site of application.
  • Immunosuppressive Activity : It suppresses the immune response by inhibiting lymphocyte proliferation and function, which is beneficial in treating autoimmune conditions.
  • Vasoconstriction : The compound induces vasoconstriction, which helps decrease redness and swelling associated with inflammatory skin conditions.

Efficacy in Clinical Applications

This compound is commonly used in various dermatological conditions. The following table summarizes its applications and observed outcomes from clinical studies:

ConditionStudy ReferenceEfficacy Observed
Atopic Dermatitis Significant reduction in symptoms
PsoriasisImproved skin clearance
Contact DermatitisRapid alleviation of itching and redness
Lichen PlanusNotable improvement in lesions

Case Studies

Several case studies illustrate the practical application of this compound:

  • Case Study 1: Atopic Dermatitis
    • A randomized controlled trial involving 100 patients with moderate to severe atopic dermatitis showed that those treated with this compound experienced a 75% reduction in the Eczema Area and Severity Index (EASI) score after four weeks of treatment compared to placebo .
  • Case Study 2: Psoriasis
    • In a cohort of patients with chronic plaque psoriasis, treatment with this compound resulted in a 50% improvement in Psoriasis Area and Severity Index (PASI) scores after six weeks, with minimal side effects reported .
  • Case Study 3: Contact Dermatitis
    • A study on patients suffering from allergic contact dermatitis demonstrated that this compound significantly reduced pruritus and erythema within three days of treatment initiation, leading to complete resolution of symptoms by day fourteen .

Safety Profile

The safety profile of this compound has been evaluated in multiple studies. Common side effects include:

  • Skin thinning
  • Localized burning or stinging
  • Folliculitis

Long-term use may lead to systemic effects, particularly if applied over large areas or under occlusive dressings. Monitoring for potential adrenal suppression is advised for extended therapy.

属性

CAS 编号

103466-73-5

分子式

C28H37ClO7

分子量

521.0 g/mol

IUPAC 名称

[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C28H37ClO7/c1-6-7-24(34)36-28(23(33)15-35-17(3)30)16(2)12-21-20-9-8-18-13-19(31)10-11-25(18,4)27(20,29)22(32)14-26(21,28)5/h10-11,13,16,20-22,32H,6-9,12,14-15H2,1-5H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1

InChI 键

OVTRPNSKIPQZEC-NJLPOHDGSA-N

SMILES

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C

手性 SMILES

CCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C

规范 SMILES

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C

同义词

9alpha-chloro-11beta,17alpha,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione, 17-butyrate, 21-acetate
CL09 enbutate
icometasone enbutate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。